3-[2-(Furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one 3-[2-(Furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 83393-61-7
VCID: VC0393468
InChI: InChI=1S/C15H13NO4/c1-16-11-6-3-2-5-10(11)15(19,14(16)18)9-12(17)13-7-4-8-20-13/h2-8,19H,9H2,1H3
SMILES: CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CO3)O
Molecular Formula: C15H13NO4
Molecular Weight: 271.27g/mol

3-[2-(Furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

CAS No.: 83393-61-7

Main Products

VCID: VC0393468

Molecular Formula: C15H13NO4

Molecular Weight: 271.27g/mol

3-[2-(Furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one - 83393-61-7

CAS No. 83393-61-7
Product Name 3-[2-(Furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Molecular Formula C15H13NO4
Molecular Weight 271.27g/mol
IUPAC Name 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one
Standard InChI InChI=1S/C15H13NO4/c1-16-11-6-3-2-5-10(11)15(19,14(16)18)9-12(17)13-7-4-8-20-13/h2-8,19H,9H2,1H3
Standard InChIKey AVXJNGBYAALYIO-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CO3)O
Canonical SMILES CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CO3)O
PubChem Compound 2914377
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator